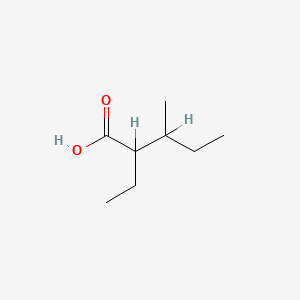

2-Ethyl-3-methylpentanoic acid

CAS No.: 22414-77-3

Cat. No.: VC3822706

Molecular Formula: C8H16O2

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22414-77-3 |

|---|---|

| Molecular Formula | C8H16O2 |

| Molecular Weight | 144.21 g/mol |

| IUPAC Name | 2-ethyl-3-methylpentanoic acid |

| Standard InChI | InChI=1S/C8H16O2/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) |

| Standard InChI Key | MVNDLBVMQJUQOA-UHFFFAOYSA-N |

| SMILES | CCC(C)C(CC)C(=O)O |

| Canonical SMILES | CCC(C)C(CC)C(=O)O |

Introduction

Structural and Molecular Characteristics

2-Ethyl-3-methylpentanoic acid features a pentanoic acid backbone substituted with an ethyl group at the second carbon and a methyl group at the third position. This branching pattern significantly influences its reactivity and physical behavior compared to straight-chain carboxylic acids .

Molecular Specifications

The compound’s canonical SMILES string and InChI key confirm its stereochemistry .

Synthesis and Industrial Production

Oxidation of 2-Ethyl-3-methylpentanal

The patent US3415877A details a scalable synthesis method involving the non-catalytic oxidation of 2-ethyl-3-methylpentanal using oxygen or air :

-

Reaction Conditions:

-

Temperature: -20°C to 60°C

-

Pressure: 0–500 psi

-

Solvent: Aqueous dispersion (2–4 parts water)

-

-

Yield: 80% under optimized conditions (17–20°C, 30 psi oxygen) .

This method avoids costly catalysts and minimizes byproduct formation, making it industrially viable. The final product is isolated via aqueous caustic extraction and acidification .

Physicochemical Properties

Thermal Stability and Solubility

The compound’s high boiling point (298.3°C) and moderate water solubility arise from intermolecular hydrogen bonding and hydrophobic branching . Its vapor pressure of at 25°C indicates low volatility .

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1700–1720 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch) .

-

NMR: Characteristic signals include δ 0.8–1.2 ppm (methyl/ethyl protons) and δ 2.3 ppm (α-carbon protons) .

Chemical Reactivity

As a carboxylic acid, 2-ethyl-3-methylpentanoic acid participates in typical reactions:

Esterification

Reaction with ethanol under acidic conditions yields ethyl 3-methylpentanoate, a flavoring agent used in food and fragrance industries :

This ester derivative (CAS 5870-68-8) has a molecular weight of 144.21 g/mol and a fruity aroma .

Oxidation and Reduction

-

Oxidation: Forms ketones or dicarboxylic acids under strong oxidizers like .

-

Reduction: Lithium aluminum hydride () reduces the carboxyl group to a primary alcohol .

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

The patent highlights its role in synthesizing pharmaceuticals with minimal side products, likely due to its predictable reactivity and purity .

Specialty Chemicals

Used in producing:

Comparison with Structural Analogs

The enhanced thermal stability of 2-ethyl-3-methylpentanoic acid compared to analogs makes it preferable for high-temperature applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume